N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines an indane moiety with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps. The process begins with the preparation of the indane moiety, followed by the formation of the pyrazole ring. Key steps include:
Formation of the Indane Moiety: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with a 1,3-diketone or an equivalent compound.
Coupling of the Indane and Pyrazole Units: This is achieved through a series of condensation reactions, often involving the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indane moiety can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study various biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[(2-hydroxyphenoxy)methyl]-1H-pyrazole-3-carboxamide
- **N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide
Uniqueness
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science, where precise control over molecular interactions is crucial.
Properties
IUPAC Name |
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-18-8-4-5-9-19(18)28-12-14-11-16(24-23-14)21(26)22-20-15-7-3-2-6-13(15)10-17(20)25/h2-9,11,17,20,25H,10,12H2,1H3,(H,22,26)(H,23,24)/t17-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQBWLGIBBSUJJ-FXAWDEMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC(=NN2)C(=O)NC3C(CC4=CC=CC=C34)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCC2=CC(=NN2)C(=O)N[C@H]3[C@H](CC4=CC=CC=C34)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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